Telaglenastat (Telaglenastat) is a potent, selective, orally bioavailable, allosteric inhibitor of Glutaminase 1 (GLS1) [, ]. GLS1 is an enzyme responsible for converting glutamine to glutamate, a crucial metabolic fuel for certain tumor cells [, ]. By inhibiting GLS1, Telaglenastat disrupts this metabolic pathway, potentially impeding tumor growth and survival [, , ]. Its selectivity for GLS1 distinguishes it from other less specific inhibitors, making it a valuable tool for studying glutamine metabolism in various research settings [].
Telaglenastat acts by allosterically inhibiting GLS1, the enzyme responsible for the first step in glutamine metabolism, where glutamine is converted to glutamate [, , ]. By reducing glutamate production, Telaglenastat disrupts the tricarboxylic acid (TCA) cycle, which many cancer cells rely on for energy and biosynthesis [, ]. This disruption leads to a decrease in the levels of TCA cycle intermediates like alpha-ketoglutarate, impacting pathways that depend on them []. Telaglenastat's impact extends beyond energy production, as it also affects the synthesis of glutathione, an important antioxidant, making cancer cells more susceptible to oxidative stress [, , ]. Furthermore, it appears to influence epigenetic modifications by altering the availability of alpha-ketoglutarate, which acts as a co-factor for histone demethylases [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6